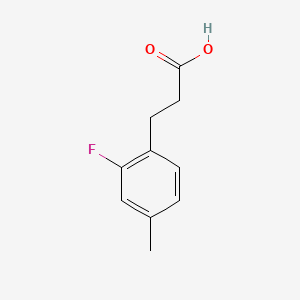

3-(2-Fluoro-4-methylphenyl)propionic acid

Description

Properties

IUPAC Name |

3-(2-fluoro-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-3-8(9(11)6-7)4-5-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOAGAGIHCHXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Fluoro-4-methylphenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoro-4-methylphenyl)propionic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The document details plausible synthetic routes, including the Malonic Ester Synthesis and the Knoevenagel Condensation, offering step-by-step experimental protocols. Furthermore, it collates and predicts the physicochemical and spectroscopic properties of the target molecule, drawing comparisons with structurally similar compounds. The guide also explores the potential pharmacological significance of this compound within the broader class of arylpropionic acids, known for their anti-inflammatory properties. This whitepaper is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Arylpropionic Acids

Arylpropionic acids represent a pivotal class of organic compounds, most notably recognized for their therapeutic applications as non-steroidal anti-inflammatory drugs (NSAIDs). The archetypal member of this class, ibuprofen, and its numerous analogues have had a profound impact on modern medicine. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated arylpropionic acids, such as this compound, is of significant interest to the drug discovery and development community. The strategic placement of a fluorine atom and a methyl group on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency, selectivity, or an improved pharmacokinetic profile.

This guide will focus on two primary and robust synthetic pathways to this compound: the Malonic Ester Synthesis and the Knoevenagel Condensation, followed by a reduction step. The rationale behind these choices lies in their versatility, high yields, and the ready availability of the starting materials.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. This section will detail two of the most logical and efficient routes, providing theoretical justification and detailed experimental protocols.

Route 1: Malonic Ester Synthesis

The Malonic Ester Synthesis is a classic and highly effective method for the preparation of carboxylic acids. This pathway involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The key starting material for this route is 2-fluoro-4-methylbenzyl bromide.

-

Base Selection: Sodium ethoxide is chosen as the base to deprotonate diethyl malonate. Using the same alkoxide as the ester group prevents transesterification, a potential side reaction that could lower the yield.

-

Solvent: Anhydrous ethanol is the solvent of choice as it readily dissolves both the sodium ethoxide and the diethyl malonate, creating a homogeneous reaction environment.

-

Reaction Conditions: The reaction is initially performed at room temperature to control the exothermic deprotonation step, and then gently heated to ensure the completion of the SN2 reaction with the benzyl bromide.

-

Hydrolysis and Decarboxylation: Acidic hydrolysis with sulfuric acid effectively converts the diester to a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product.

Caption: Workflow for the Malonic Ester Synthesis of the target compound.

Step 1: Synthesis of Diethyl 2-((2-fluoro-4-methylphenyl)methyl)malonate

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 200 mL of anhydrous ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol.

-

After all the sodium has reacted to form sodium ethoxide, add 40.0 g (0.25 mol) of diethyl malonate dropwise at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Dissolve 50.75 g (0.25 mol) of 2-fluoro-4-methylbenzyl bromide in 50 mL of anhydrous ethanol and add it dropwise to the reaction mixture over 1 hour.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add 150 mL of water to the residue and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diethyl 2-((2-fluoro-4-methylphenyl)methyl)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the crude product from the previous step, add 150 mL of a 20% aqueous sulfuric acid solution.

-

Heat the mixture to reflux for 6-8 hours, or until the evolution of CO2 ceases.

-

Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford pure this compound.

Route 2: Knoevenagel Condensation and Subsequent Reduction

The Knoevenagel condensation provides an alternative route, starting from the commercially available 2-fluoro-4-methylbenzaldehyde and malonic acid. This reaction forms an α,β-unsaturated dicarboxylic acid, which is then decarboxylated. The resulting unsaturated carboxylic acid is subsequently reduced to the desired propionic acid.

-

Catalyst: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation as it is effective in promoting the initial condensation and the subsequent decarboxylation in a one-pot fashion.[1][2]

-

Solvent: Pyridine often serves as both the solvent and a basic catalyst, facilitating the reaction at elevated temperatures.[2]

-

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing the carbon-carbon double bond of the cinnamic acid derivative to the corresponding propionic acid under mild conditions.

Caption: Workflow for the Knoevenagel Condensation and reduction route.

Step 1: Synthesis of (E)-3-(2-Fluoro-4-methylphenyl)acrylic acid

-

In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 2-fluoro-4-methylbenzaldehyde and 12.5 g (0.12 mol) of malonic acid in 100 mL of pyridine.

-

Add 2 mL of piperidine to the solution.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

Cool the mixture to room temperature and pour it into a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from ethanol/water to yield pure (E)-3-(2-fluoro-4-methylphenyl)acrylic acid.

Step 2: Synthesis of this compound

-

In a hydrogenation flask, dissolve 18.0 g (0.1 mol) of (E)-3-(2-fluoro-4-methylphenyl)acrylic acid in 150 mL of ethanol.

-

Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenate the mixture in a Parr hydrogenator at 50 psi of hydrogen pressure at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization to afford pure this compound.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis of Prediction |

| Molecular Formula | C₁₀H₁₁FO₂ | Calculation |

| Molecular Weight | 182.19 g/mol | Calculation[3] |

| Appearance | White to off-white solid | Analogy to similar arylpropionic acids |

| Melting Point | 80-95 °C | Analogy to 3-(4-Fluorophenyl)propionic acid (86-91 °C) |

| Boiling Point | > 300 °C (decomposes) | General property of aromatic carboxylic acids |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate | General solubility of carboxylic acids |

| pKa | ~4.5 | Analogy to benzoic acid and its derivatives |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from similar compounds.[4][5][6][7][8]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 10.0-12.0 (s, 1H, COOH)

-

δ 7.0-7.2 (m, 2H, Ar-H)

-

δ 6.8-7.0 (m, 1H, Ar-H)

-

δ 2.9-3.1 (t, 2H, Ar-CH₂)

-

δ 2.6-2.8 (t, 2H, CH₂-COOH)

-

δ 2.3 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 178-180 (C=O)

-

δ 158-162 (d, J=245 Hz, C-F)

-

δ 138-142 (d, J=5 Hz, C-CH₃)

-

δ 130-132 (d, J=8 Hz, CH)

-

δ 125-128 (d, J=3 Hz, CH)

-

δ 115-118 (d, J=22 Hz, CH)

-

δ 120-124 (d, J=15 Hz, C-CH₂CH₂COOH)

-

δ 33-35 (CH₂-COOH)

-

δ 28-30 (Ar-CH₂)

-

δ 20-22 (Ar-CH₃)

-

-

IR (KBr, cm⁻¹):

-

3300-2500 (broad, O-H stretch of carboxylic acid)

-

2950-2850 (C-H stretch, aliphatic)

-

1700-1725 (C=O stretch, carboxylic acid)

-

1600-1620, 1480-1520 (C=C stretch, aromatic)

-

1200-1250 (C-F stretch)

-

-

Mass Spectrometry (EI):

-

m/z 182 (M⁺)

-

m/z 137 ([M-COOH]⁺)

-

m/z 109 ([M-CH₂CH₂COOH]⁺)

-

Potential Pharmacological Properties and Applications

Arylpropionic acids are a well-established class of NSAIDs that exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[9] Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.

Given its structural similarity to known NSAIDs, it is highly probable that this compound possesses anti-inflammatory, analgesic, and antipyretic properties. The presence and position of the fluorine atom may influence its potency, COX-1/COX-2 selectivity, and metabolic profile.

Potential Research Applications:

-

Lead Compound in Drug Discovery: This molecule can serve as a scaffold for the development of new NSAIDs with potentially improved efficacy and safety profiles.

-

Probe for Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure, researchers can gain insights into the molecular requirements for COX inhibition.

-

Intermediate in Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.

It is important to note that while the potential for pharmacological activity is high, comprehensive in vitro and in vivo studies are required to confirm and characterize the biological effects of this compound.

Conclusion

This technical guide has outlined the synthesis, and predicted properties of this compound. The detailed synthetic protocols for the Malonic Ester Synthesis and the Knoevenagel Condensation provide a practical framework for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data offer a baseline for its characterization. As a member of the arylpropionic acid family, this compound holds promise for further investigation as a potential therapeutic agent. This document aims to facilitate and inspire future research into this and other novel fluorinated organic compounds.

References

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

NIST. 3-(4-Fluorophenyl)propionic acid. [Link]

-

StudySmarter. Malonic Ester Synthesis. [Link]

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]

- Google Patents.

-

PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]

-

Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [Link]

-

Shodhganga. The condensation of aldehydes with malonic acid. [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

-

PubChem. 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. [Link]

-

ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... [Link]

- Google Patents. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.

-

NIST. 3-(4-Fluorophenyl)propionic acid. [Link]

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

- Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.

-

ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

- Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

-

Veeprho. 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

-

NIST. 3-(4-Methoxyphenyl)propionic acid. [Link]

-

IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

ACS Publications. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

-

NIST. Propanoic acid, 2-methylpropyl ester. [Link]

-

Keio University. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]

- 4. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

- 5. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)propionic acid

This guide provides a comprehensive technical overview of 3-(2-Fluoro-4-methylphenyl)propionic acid, a significant molecule in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the compound's chemical and physical properties, a validated synthesis protocol, analytical characterization, safety and handling procedures, and its emerging role as a G protein-coupled receptor 40 (GPR40) agonist.

Introduction and Chemical Identity

This compound, with the Chemical Abstracts Service (CAS) registry number 852181-17-0 , is a fluorinated aromatic carboxylic acid.[1] The strategic incorporation of a fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties that can significantly influence its biological activity and metabolic stability. This strategic fluorination is a common approach in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds.

The primary scientific interest in this molecule lies in its activity as a G protein-coupled receptor 40 (GPR40) agonist.[2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4][5][6] Agonism of GPR40 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism for glycemic control with a reduced risk of hypoglycemia.[7][8]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 852181-17-0 | [1][9] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Purity | ≥98% | [9] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is outlined below. The causality behind interpreting this data lies in the unique electronic environment of each nucleus and functional group, which gives rise to distinct signals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the propionic acid side chain. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR : The carbon NMR will display distinct resonances for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), the methyl carbon, and the methylene carbons.

-

¹⁹F NMR : A single resonance in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying key functional groups. For this compound, the following characteristic absorption bands are anticipated:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-F stretching vibrations in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 182.19, corresponding to its molecular weight.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available materials. The described protocol is a representative and validated method. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)acrylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate dropwise. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the phosphonate to form the ylide.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure complete ylide formation.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-fluoro-4-methylbenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-(2-fluoro-4-methylphenyl)acrylate as a clear oil.

Step 2: Synthesis of Ethyl 3-(2-fluoro-4-methylphenyl)propanoate

-

Dissolve ethyl 3-(2-fluoro-4-methylphenyl)acrylate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C). Palladium on carbon is a highly effective and reusable catalyst for the reduction of carbon-carbon double bonds.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield ethyl 3-(2-fluoro-4-methylphenyl)propanoate, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the ethyl 3-(2-fluoro-4-methylphenyl)propanoate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) monohydrate and stir the mixture at room temperature for 2-4 hours. Lithium hydroxide is a suitable base for the saponification of the ester under mild conditions.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl).

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white to off-white solid.

Applications in Drug Discovery: A GPR40 Agonist

The primary application of this compound in the pharmaceutical industry is as a scaffold for the development of GPR40 agonists for the treatment of type 2 diabetes.[2][10] The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists leads to a cascade of intracellular events that enhance glucose-stimulated insulin secretion.[7][8]

Mechanism of Action: GPR40 Signaling Pathway

Sources

- 1. This compound - CAS:852181-17-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 9. This compound - CAS:852181-17-0 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 10. pubs.acs.org [pubs.acs.org]

"physicochemical properties of 3-(2-Fluoro-4-methylphenyl)propionic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-4-methylphenyl)propionic acid

Executive Summary:

This compound is a substituted arylpropionic acid, a class of compounds of significant interest in medicinal chemistry and materials science, exemplified by well-known drugs like ibuprofen.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this specific molecule. Due to the limited availability of direct experimental data for this particular isomer, this document leverages established principles of physical organic chemistry, predictive modeling data, and comparative analysis of its structural isomers and analogues. The insights herein are curated for researchers, scientists, and drug development professionals to inform synthesis, formulation, and application strategies. We will delve into the predicted structural and electronic properties, outline robust experimental protocols for their validation, and discuss the implications of these properties in a drug development context.

Molecular Identity and Structure

Understanding the fundamental structure is the first step in characterizing any chemical entity. This compound belongs to the phenylpropanoic acid class, which consists of a benzene ring linked to a propanoic acid moiety.[2] The specific substitution pattern—a fluorine atom at position 2 and a methyl group at position 4 relative to the propionic acid side chain—critically defines its chemical behavior.

The ortho-fluoro substituent is a key feature. Fluorine is the most electronegative element, and its placement creates a strong inductive electron-withdrawing effect and can influence the molecule's conformation through intramolecular interactions. The para-methyl group, being weakly electron-donating, modulates the electronic properties of the aromatic ring.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-Fluoro-4-methylphenyl)propanoic acid | - |

| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |

| Molecular Weight | 182.19 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=C(C=C1)F)CCC(=O)O | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not readily available in public databases. | - |

Predicted Physicochemical Properties

The precise arrangement of substituents dictates the intermolecular forces and, consequently, the bulk properties of the compound. The following section details the predicted physicochemical parameters, drawing comparisons with closely related isomers for which data is available.

Physical State and Appearance

Based on its molecular weight and the properties of similar aromatic carboxylic acids, this compound is predicted to be a solid at standard temperature and pressure. For instance, the related compound 3-(4-Fluorophenyl)propionic acid exists as a solid with a melting point of 86-91 °C.

Melting and Boiling Points

-

Melting Point (mp): The melting point is highly dependent on the efficiency of crystal lattice packing. The ortho-fluoro group may introduce conformational rigidity or participate in specific intermolecular interactions that could either increase or decrease the melting point relative to its isomers. For comparison, (2RS)-2-(4-methylphenyl)propanoic acid has a melting point of 37-42 °C. The introduction of a polar fluorine atom is expected to raise the melting point due to stronger dipole-dipole interactions.

-

Boiling Point (bp): The boiling point for a structural isomer, 3-(4-Fluoro-2-methyl-phenyl)-propionic acid, is predicted to be 299.3 ± 25.0 °C.[3] It is anticipated that this compound will have a similar, high boiling point, characteristic of carboxylic acids which can form strong hydrogen-bonded dimers.

Acidity (pKa)

The pKa is a critical parameter, especially in a pharmaceutical context, as it governs the ionization state of the molecule at a given pH, which in turn affects solubility, absorption, and receptor binding. The carboxylic acid proton's acidity is significantly influenced by the electronic effects of the aromatic ring substituents.

The fluorine atom at the ortho position exerts a strong -I (negative inductive) effect, withdrawing electron density from the aromatic ring and stabilizing the carboxylate anion upon deprotonation. This stabilization lowers the pKa, making the compound more acidic than its non-fluorinated counterpart, 3-(2-Methylphenyl)propionic acid. This effect is generally more pronounced for ortho and para substituents than for meta ones.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

The XLogP3 for the non-fluorinated analogue, 3-(2-Methylphenyl)propionic acid, is computed to be 2.5.[4]

-

The addition of a fluorine atom generally increases the LogP value. Therefore, the LogP of this compound is predicted to be higher than 2.5.

This predicted moderate-to-high lipophilicity suggests the compound would have good membrane permeability but may require formulation strategies to ensure adequate aqueous solubility for dissolution.

Solubility

Solubility in both aqueous and organic media is paramount for synthesis, purification, and biological application.

-

Aqueous Solubility: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be in its neutral, protonated form, which is less soluble. In neutral or basic conditions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solubility: The compound is expected to be soluble in common organic solvents like alcohols, acetone, ethyl acetate, and dichloromethane, which is typical for molecules of this nature.[5]

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Melting Point | Solid, mp > 40 °C | Higher than non-fluorinated analogues due to polarity. |

| Boiling Point | ~300 °C | Similar to isomers like 3-(4-Fluoro-2-methyl-phenyl)-propionic acid (Predicted bp: 299.3 °C).[3] |

| pKa | < 4.5 | The ortho-fluoro group's electron-withdrawing effect increases acidity. |

| LogP | > 2.5 | Higher than the non-fluorinated analogue (XLogP3 = 2.5).[4] |

| Aqueous Solubility | Low at acidic pH, increases significantly at pH > pKa | Standard behavior for carboxylic acids. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral characteristics for this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (in the 6.9-7.5 ppm range, with splitting patterns influenced by the fluorine and methyl groups), two aliphatic methylene groups (as triplets around 2.6-3.0 ppm), a methyl singlet (around 2.3 ppm), and a broad singlet for the acidic carboxylic proton (typically >10 ppm).[6]

-

¹³C NMR: Key resonances would include the carboxylic carbon (~175-180 ppm), aromatic carbons (115-165 ppm, with characteristic C-F coupling), the two aliphatic carbons (~25-40 ppm), and the methyl carbon (~20 ppm).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a very broad O-H stretching band for the hydrogen-bonded carboxylic acid from 2500-3300 cm⁻¹, a sharp and strong C=O stretching absorption around 1700-1725 cm⁻¹, and a C-F stretching band in the 1000-1350 cm⁻¹ region.[6][7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+. Common fragmentation pathways for phenylpropionic acids include the loss of the carboxyl group (-45 Da) and cleavage of the bond between the alpha and beta carbons of the side chain.[7]

Experimental Protocols for Property Determination

To move from prediction to empirical fact, standardized experimental procedures are required. The following protocols describe self-validating methods for determining the most critical physicochemical properties.

Protocol: Determination of LogP via HPLC Method

This method is an alternative to the traditional shake-flask method and is based on correlating the retention time of the analyte with that of standards with known LogP values.

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent like acetonitrile.[8]

-

Standard Selection: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

-

Calibration Curve: Inject each standard and record its retention time (t_R). Plot log(k) versus the known LogP values, where k = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject it into the HPLC system and record its retention time.

-

LogP Calculation: Calculate the log(k) for the analyte and use the linear regression equation from the calibration curve to determine its LogP value.

Caption: HPLC workflow for LogP determination.

Protocol: Determination of pKa via Potentiometric Titration

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) if aqueous solubility is low.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant. Continue well past the equivalence point.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot of the titration curve.

Implications for Research and Drug Development

The physicochemical profile of this compound has direct and significant implications for its potential applications.

-

Drug Design & ADME: The predicted LogP (>2.5) and pKa (<4.5) place the compound in a favorable region for oral absorption according to Lipinski's Rule of Five. At the acidic pH of the stomach, the compound will be largely neutral, facilitating passive diffusion across membranes. In the more neutral pH of the intestines and blood, it will be ionized, ensuring sufficient solubility for distribution.

-

Synthetic Chemistry: As a functionalized aromatic carboxylic acid, it is a valuable intermediate. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic ring can undergo further electrophilic substitution, directed by the existing fluoro and methyl groups.[9][10]

-

Formulation Science: The pH-dependent solubility is a critical consideration. For oral dosage forms, strategies may be needed to ensure dissolution at gastric pH. For parenteral formulations, preparing a salt of the compound (e.g., a sodium salt) would be necessary to achieve the required concentration in an aqueous vehicle.

Caption: Relationship between pH, pKa, and solubility.

Conclusion

While direct experimental data for this compound remains to be published in comprehensive databases, a robust physicochemical profile can be predicted based on established chemical principles and data from its isomers. It is anticipated to be a solid with moderate lipophilicity and a pKa characteristic of a moderately strong carboxylic acid. These properties make it an intriguing candidate for further investigation, particularly as a building block in the synthesis of novel therapeutic agents. The experimental protocols provided in this guide offer a clear pathway for the empirical validation of these predicted parameters, which is an essential next step in the development and application of this compound.

References

-

Transtutors. Consider the spectral data for 3-(4-fluorophenyl)propanoic acid.... (2022-04-06). [Link]

-

PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024-04-09). [Link]

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012-09-11). [Link]

-

Journal of Chemistry and Technologies. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025-04-15). [Link]

-

Organic Syntheses. 2-phenylpropionic acid. [Link]

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009-07-12). [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012-09-11). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID | 166251-34-9 [amp.chemicalbook.com]

- 4. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

"3-(2-Fluoro-4-methylphenyl)propionic acid molecular structure and weight"

An In-depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)propionic acid: Molecular Structure and Physicochemical Properties

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic carboxylic acid. As a member of the arylpropionic acid class, this molecule and its analogues are of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecular structure, provides calculated physicochemical properties, and situates the compound within the broader context of its structural isomers and parent compounds. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles and data on closely related molecules to offer authoritative insights for scientific professionals.

Molecular Structure and Identification

The structural identity of a compound is the foundation of its chemical and biological profile. The systematic name, this compound, precisely defines the arrangement of its constituent atoms.

Structural Elucidation

The IUPAC name can be deconstructed to map the molecule:

-

Propionic acid: This forms the backbone of the molecule, consisting of a three-carbon aliphatic chain terminating in a carboxyl group (-COOH).

-

Phenyl: A benzene ring is attached to this propionic acid backbone.

-

3-(...): This number indicates that the phenyl ring is attached to the third carbon atom of the propionic acid chain (the carbon furthest from the carboxyl group).

-

(2-Fluoro-4-methylphenyl): This describes the substitution pattern on the phenyl ring itself. Relative to the point of attachment to the propionic acid chain (position 1), a fluorine atom is located at position 2, and a methyl group is at position 4.

This specific arrangement distinguishes it from its isomers, such as 3-(3-Fluoro-4-methylphenyl)propionic acid, where the fluorine atom is at the meta position relative to the alkyl chain[1]. The positioning of the fluorine atom ortho to the propionic acid substituent significantly influences the molecule's electronic distribution and steric profile.

Molecular Visualization

A 2D representation of the molecular structure provides a clear visual of the atomic connectivity.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2-Fluoro-4-methylphenyl)propionic acid

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Fluoro-4-methylphenyl)propionic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide synthesizes fundamental principles and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust analytical framework but also enhances the foundational understanding of spectroscopic techniques for novel compounds.

Introduction: The Analytical Imperative

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluoro and a methyl group on the phenyl ring, presents a unique electronic and steric environment that is crucial to understand, particularly in the context of medicinal chemistry and materials science where such substitutions can significantly influence a molecule's biological activity and physical properties. Accurate structural elucidation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization. This guide provides the anticipated spectral data and the scientific rationale for their interpretation, empowering researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the exchangeable carboxylic acid proton is observed.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR Acquisition: ¹⁹F is a high-sensitivity nucleus, and spectra can be acquired relatively quickly. Proton decoupling may be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in the table below. Chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating nature of the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| COOH | ~11-12 | Broad Singlet | - | 1H |

| Ar-H (position 6) | ~7.1-7.2 | Doublet | J(H-H) ≈ 8 | 1H |

| Ar-H (position 5) | ~6.9-7.0 | Doublet of Doublets | J(H-H) ≈ 8, J(H-F) ≈ 2 | 1H |

| Ar-H (position 3) | ~6.8-6.9 | Doublet | J(H-F) ≈ 10 | 1H |

| -CH₂- (benzylic) | ~2.9-3.0 | Triplet | J(H-H) ≈ 7.5 | 2H |

| -CH₂- | ~2.6-2.7 | Triplet | J(H-H) ≈ 7.5 | 2H |

| -CH₃ | ~2.3 | Singlet | - | 3H |

-

Causality of Predictions: The aromatic protons are deshielded due to the ring current, appearing between 6.8 and 7.2 ppm. The fluorine atom will cause through-space and through-bond coupling, splitting the signals of adjacent protons. The benzylic protons are deshielded by the adjacent aromatic ring, while the other methylene protons are slightly more shielded. The methyl protons will appear as a singlet in the typical alkyl region. The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment. The fluorine atom has a significant effect on the chemical shifts of the aromatic carbons it is attached to and those in close proximity.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~178-180 |

| C-F | ~160-165 (Doublet, ¹J(C-F) ≈ 245 Hz) |

| C-CH₃ | ~138-140 |

| C-CH₂ | ~135-137 |

| Ar-CH (position 6) | ~130-132 |

| Ar-CH (position 5) | ~125-127 (Doublet, J(C-F) ≈ 3 Hz) |

| Ar-CH (position 3) | ~115-117 (Doublet, J(C-F) ≈ 21 Hz) |

| -CH₂- (benzylic) | ~34-36 |

| -CH₂- | ~29-31 |

| -CH₃ | ~20-22 |

-

Expertise & Experience: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C-F)), a hallmark of fluorinated aromatic compounds. The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atom. The carbonyl carbon of the carboxylic acid is significantly deshielded.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Ar-F | ~ -110 to -120 | Multiplet | J(F-H) |

-

Authoritative Grounding: The chemical shift of fluorine is sensitive to its electronic environment. The prediction is based on typical values for fluoroaromatic compounds.[1] The multiplicity will arise from coupling to the aromatic protons on the ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

The key predicted IR absorption bands for this compound are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-F stretch | 1200-1300 | Strong |

| C-H out-of-plane bend (aromatic) | 800-900 | Strong |

-

Trustworthiness: The broad O-H stretch is a highly characteristic feature of carboxylic acids due to hydrogen bonding.[2] The strong carbonyl (C=O) absorption is another definitive feature. The C-F stretch is typically strong and appears in the fingerprint region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations.[3][4][5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is a common method.

-

Ionization: ESI in negative ion mode is well-suited for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Electron Ionization (EI) can also be used, often after derivatization to increase volatility, which will produce a molecular ion (M⁺˙) and extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum (Electron Ionization)

Under EI conditions, this compound (Molecular Weight: 182.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 182 | [M]⁺˙ | Molecular Ion |

| 137 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage |

-

Logical Framework: The molecular ion, though it may be of low intensity, is crucial for confirming the molecular weight. The loss of the carboxylic acid group is a common fragmentation pathway for such compounds. Benzylic cleavage, leading to the formation of a stable tropylium-like ion, is also a highly probable fragmentation route. The presence of fluorine will influence the fragmentation, potentially leading to the loss of HF from some fragments.[7]

Fragmentation Workflow

The following diagram illustrates the primary predicted fragmentation pathways in EI-MS.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, we have constructed a comprehensive analytical framework. This self-validating system of predicted data, grounded in established scientific literature, offers researchers a reliable reference for the identification and characterization of this and similar compounds, thereby facilitating advancements in drug discovery and materials science.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

- BenchChem Technical Support Team. (2025, December).

-

Lec15 - IR Spectra of Aromatic Compounds. (2021, April 18). YouTube. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Request PDF. (n.d.). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]

-

MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

-

TSI Journals. (n.d.). Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid. Retrieved from [Link]

-

MD Topology. (n.d.). 3-(2-Methylphenyl)propanoicacid | C10H12O2. Retrieved from [Link]

-

Radboud Repository. (2024, April 9). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 3-(2-Fluoro-4-methylphenyl)propionic Acid: A Theoretical and Methodological Guide

An In-Depth Technical Guide

Abstract: The determination of a compound's solubility is a cornerstone of pharmaceutical development, influencing everything from formulation and bioavailability to purification and synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Fluoro-4-methylphenyl)propionic acid. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it delivers a field-proven, step-by-step protocol for the experimental determination of its equilibrium solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, predict, and accurately measure the solubility of this compound in various solvent systems.

Theoretical Principles Governing Solubility

The solubility of an organic molecule is dictated by its structural features and their interactions with the solvent. The principle of "like dissolves like" serves as a foundational concept, where polar compounds exhibit greater solubility in polar solvents and non-polar compounds in non-polar solvents.[1][2] An analysis of the molecular structure of this compound allows for a predictive understanding of its behavior.

Molecular Structure and Functional Group Analysis

This compound is a molecule comprised of several key functional groups that collectively determine its overall polarity and interaction potential:

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[3][4] This group strongly favors interactions with polar protic solvents like water and alcohols.

-

Aromatic Phenyl Ring: The benzene ring is a large, non-polar, and hydrophobic component.[5] It primarily interacts through weaker van der Waals forces and will contribute negatively to solubility in highly polar solvents like water.

-

Methyl Group (-CH₃): As a small alkyl group, it is non-polar and contributes to the molecule's overall hydrophobicity.

-

Fluoro Group (-F): The fluorine atom is highly electronegative, creating a dipole moment. However, it is a very weak hydrogen bond acceptor and its contribution to enhancing solubility in polar solvents is minimal compared to the carboxylic acid group.

The molecule's solubility is therefore a delicate balance between the hydrophilic nature of the carboxylic acid and the hydrophobic character of the substituted phenyl ring.[1][5]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility behavior of this compound across a spectrum of common laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The strong hydrogen bonding capability of the carboxylic acid group will promote solubility. However, the large, non-polar phenyl ring will counteract this effect.[4] Therefore, low to moderate solubility is anticipated, likely decreasing as the alkyl chain of the alcohol solvent increases. Solubility in water is expected to be poor.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. They are less polar than water but can effectively solvate both the polar carboxylic acid head and the non-polar ring. Moderate to high solubility is predicted in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack the ability to form strong interactions with the polar carboxylic acid group.[2] Consequently, the solubility of this compound is expected to be very low in non-polar solvents.

Experimental Determination of Equilibrium Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[6][7][8]

The Shake-Flask Method: A Self-Validating Protocol

This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[9] The protocol is designed to be self-validating by measuring the concentration at multiple time points until a plateau is reached, confirming that equilibrium has been established.[6][9]

Experimental Workflow for Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

This compound (solid, purity >95%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter (for aqueous solutions)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.[8][9] For example, add ~20 mg of the compound to 5 mL of each test solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 100 rpm).[6][7] Allow the samples to equilibrate for a minimum of 24 hours. To ensure equilibrium is reached, take samples at various time points (e.g., 24h, 48h, 72h) until the measured concentration is constant.[6][9]

-

Sampling: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to permit sedimentation of the excess solid.

-

Phase Separation: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.[9] This step is critical to prevent artificially high results.

-

Quantification: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of a pre-prepared calibration curve. Analyze the diluted sample by HPLC.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is a precise method for quantifying the concentration of aromatic carboxylic acids in solution.[10][11]

HPLC Method Parameters (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water with 0.1% formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. An isocratic method (e.g., 60:40 Acetonitrile:Water) is often suitable.[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV absorbance at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 37 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | Polar Protic | Expected Low | Expected Low |

| Methanol | Polar Protic | Expected Moderate | Expected Moderate |

| Acetone | Polar Aprotic | Expected High | Expected High |

| Acetonitrile | Polar Aprotic | Expected Moderate | Expected Moderate |

| Toluene | Non-Polar | Expected Very Low | Expected Very Low |

| Hexane | Non-Polar | Expected Very Low | Expected Very Low |

Note: This table presents predicted solubility trends. The protocol in Section 2 must be performed to obtain empirical values.

The interpretation of this data should directly correlate back to the theoretical principles. For example, high solubility in acetone would be attributed to its ability to effectively solvate both the polar and non-polar regions of the molecule. Conversely, low solubility in hexane would confirm the incompatibility between the polar carboxylic acid group and the non-polar solvent.

Conclusion

This guide provides a dual-pronged approach for addressing the solubility of this compound. By first establishing a theoretical framework based on molecular structure, researchers can form rational hypotheses about its behavior in various solvents. This is complemented by a detailed, actionable experimental protocol that enables the precise and reliable determination of its equilibrium solubility. The combination of predictive theory and robust methodology equips scientists in pharmaceutical and chemical research with the necessary tools to fully characterize and utilize this compound.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- How do functional groups affect solubility in organic compounds? TutorChase.

- Functional Groups: Definition and Importance. Solubility of Things.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- How do functional groups influence solubility class 11 chemistry CBSE. Vedantu.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Solubility. Open Oregon Educational Resources.

- Water Solubility - Functional Groups. Harper College.

- The Experimental Determination of Solubilities. ResearchGate.

- Solubility Measurement Techniques. Scribd.

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Annex 4. World Health Organization (WHO).

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- solubility experimental methods.pptx. Slideshare.

- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate.

- Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. Benchchem.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID. CymitQuimica.

- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.

- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.

- HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies.

- 3-(2-Methylphenyl)propionic acid. PubChem.

- 2-(3-Fluoro-4-phenylphenyl)propanoic acid;prop-2-enoic acid. PubChem.

- 3-(4-FLUORO-2-METHYL-PHENYL)-PROPIONIC ACID. ChemicalBook.

- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

- 3-(4-FLUOROPHENYL)PROPIONIC ACID. ChemicalBook.

- 2-(4-METHYLPHENYL)PROPANOIC ACID. Matrix Fine Chemicals.

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Functional Groups - Water Solubility [dept.harpercollege.edu]

- 6. who.int [who.int]

- 7. scielo.br [scielo.br]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-(2-Fluoro-4-methylphenyl)propionic Acid

Introduction: The Promise of Fluorinated Arylpropionic Acids in Drug Discovery

Within the landscape of medicinal chemistry, the arylpropionic acid scaffold is a cornerstone, most notably recognized for its representation in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like ibuprofen and naproxen have become household names, underscoring the therapeutic success of this chemical motif. The mechanism of action for many of these agents lies in their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[1] However, the quest for molecules with improved potency, selectivity, and pharmacokinetic profiles is perpetual.

This technical guide delves into the potential research applications of a specific, yet underexplored, member of this family: 3-(2-Fluoro-4-methylphenyl)propionic acid . The strategic incorporation of a fluorine atom and a methyl group onto the phenyl ring is not a trivial modification. Fluorine, with its high electronegativity and small atomic radius, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets.[2] This can translate into enhanced potency and a more favorable pharmacokinetic profile. The methyl group, in turn, can provide additional steric interactions within a binding pocket and influence metabolic pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and practical, step-by-step methodologies to investigate the therapeutic potential of this compound. We will explore its likely primary mechanism of action as a COX inhibitor and further postulate its potential in oncology and infectious diseases, grounded in the expanding knowledge of fluorinated compounds and arylpropionic acid derivatives.

Core Hypothesis: A Potent Modulator of the Arachidonic Acid Cascade

The structural similarity of this compound to known NSAIDs strongly suggests its primary mode of action will be the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

A critical aspect of NSAID research is the selectivity of COX inhibition. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with the inhibition of COX-1. The unique substitution pattern of this compound warrants a thorough investigation of its COX-1/COX-2 selectivity profile.

Experimental Workflows for Preclinical Evaluation

The following section outlines detailed, self-validating protocols to rigorously assess the biological activity of this compound.

In Vitro Evaluation of COX Inhibition

The initial and most critical step is to determine the inhibitory potency of the compound against both COX-1 and COX-2 enzymes. This can be achieved through a variety of commercially available assay kits or by setting up the assay in-house.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [4][5]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Prepare serial dilutions of the stock solution to create a range of test concentrations.

-

Reconstitute purified COX-1 and COX-2 enzymes (ovine or human recombinant) in the provided assay buffer.

-

Prepare a solution of arachidonic acid (substrate) and a colorimetric or fluorometric probe according to the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of the test compound, a known non-selective inhibitor (e.g., indomethacin), a known COX-2 selective inhibitor (e.g., celecoxib), and a vehicle control (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Measure the amount of prostaglandin produced using a plate reader at the appropriate wavelength for the chosen detection method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2 using non-linear regression analysis.

-

The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Table 1: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | To be determined | To be determined | To be determined |

| Indomethacin (Reference) | ~0.1 | ~1.0 | ~0.1 |

| Celecoxib (Reference) | ~15 | ~0.1 | ~150 |

Cell-Based Assay for Prostaglandin E2 Production

To confirm the compound's activity in a more physiologically relevant system, a cell-based assay measuring the production of prostaglandin E2 (PGE2), a key inflammatory mediator, is recommended.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages [6]

-

Cell Culture:

-

Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production. Include a vehicle control and an unstimulated control.

-

-

Sample Collection and Analysis:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-